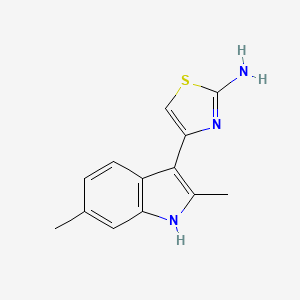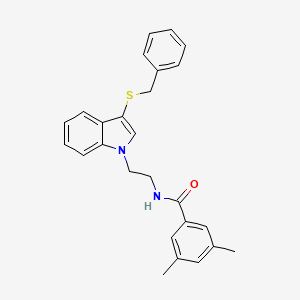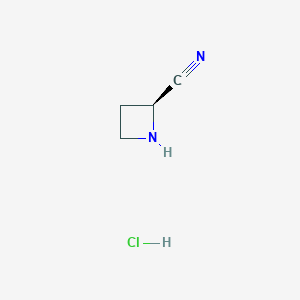![molecular formula C22H17N5O3S B2430827 2-((6-(4-(1H-imidazol-1-yl)fenil)piridazin-3-il)tio)-N-(benzo[d][1,3]dioxol-5-il)acetamida CAS No. 905668-97-5](/img/structure/B2430827.png)
2-((6-(4-(1H-imidazol-1-yl)fenil)piridazin-3-il)tio)-N-(benzo[d][1,3]dioxol-5-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide is a complex organic compound that features a combination of imidazole, pyridazine, and benzodioxole moieties
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: It can be used as a probe to study biological processes involving imidazole or pyridazine-containing molecules.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The presence of theimidazole group suggests that it may interact with various enzymes and receptors in the body . Imidazoles are known to be key components in functional molecules used in a diverse range of applications, including pharmaceuticals .
Mode of Action
The exact mode of action of this compound is currently unknown. The imidazole group in the compound could potentially interact with its targets, leading to changes in their function
Biochemical Pathways
Imidazole-containing compounds are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The presence of the imidazole group could potentially influence these properties, as imidazoles are known to have diverse applications in pharmaceuticals .
Result of Action
Given the presence of the imidazole group, it is likely that the compound could have a range of effects depending on the specific targets it interacts with .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through various chemical reactions. Common synthetic routes include:
Formation of the Imidazole Derivative: This step involves the synthesis of the 1H-imidazol-1-yl phenyl derivative through a reaction between imidazole and a suitable phenyl halide under basic conditions.
Pyridazine Ring Formation: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Thioether Formation: The imidazole and pyridazine intermediates are then coupled through a thioether linkage using a thiol reagent.
Acetamide Formation: The final step involves the acylation of the thioether intermediate with benzo[d][1,3]dioxol-5-yl acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole or pyridazine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole or pyridazine derivatives.
Substitution: Substituted imidazole or pyridazine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide: shares similarities with other compounds containing imidazole or pyridazine rings, such as:
Uniqueness
The uniqueness of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide lies in its combination of multiple functional groups, which may confer unique biological or chemical properties not found in simpler analogs.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O3S/c28-21(24-16-3-7-19-20(11-16)30-14-29-19)12-31-22-8-6-18(25-26-22)15-1-4-17(5-2-15)27-10-9-23-13-27/h1-11,13H,12,14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMHNHXIWMUNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2430746.png)


![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430751.png)
![4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2430752.png)

![8-(Trifluoromethyl)-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B2430758.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-4H,5H,6H-thieno[2,3-b]thiopyran-4-one](/img/structure/B2430761.png)
![N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B2430762.png)
![[4-(But-3-en-1-yl)phenyl]boronic acid](/img/structure/B2430763.png)

![1-(2-bromoallyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2430765.png)

